molecular formula C14H11BrO2 B127467 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 150766-86-2

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B127467
CAS No.: 150766-86-2
M. Wt: 291.14 g/mol
InChI Key: QQHZAARABFGGBY-UHFFFAOYSA-N
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Description

4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C14H11BrO2 It is a derivative of biphenyl, where a bromomethyl group is attached to one of the phenyl rings, and a carboxylic acid group is attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-methyl-[1,1’-biphenyl]-2-carboxylic acid using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of bromine sources such as sodium bromate and sodium bisulfite in aqueous-organic binary systems can also be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde group.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of new biphenyl derivatives with various functional groups.

    Oxidation Reactions: Formation of 4’-(Carboxymethyl)-[1,1’-biphenyl]-2-carboxylic acid or 4’-(Formyl)-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction Reactions: Formation of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carboxylic acid or 4’-(Methanol)-[1,1’-biphenyl]-2-carboxylic acid.

Mechanism of Action

The mechanism of action of 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group on a biphenyl scaffold. This combination of functional groups allows for diverse chemical reactivity and the potential for multiple applications in various fields .

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHZAARABFGGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430853
Record name 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150766-86-2
Record name 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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